

A Comparative Analysis of (S)-GLPG0974 and Ziritaxestat (GLPG1690) for Researchers

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Compound of Interest		
Compound Name:	(S)-GLPG0974	
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This guide provides a detailed, data-driven comparison of two investigational compounds, **(S)-GLPG0974** and ziritaxestat (GLPG1690), developed by Galapagos NV. While both molecules have been evaluated for inflammatory and fibrotic diseases, they target distinct signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, experimental data, and clinical findings.

Overview and Mechanism of Action

(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G-protein coupled receptor activated by short-chain fatty acids (SCFAs) like acetate and propionate.[3] By blocking this receptor, **(S)-GLPG0974** aims to inhibit the activation and migration of neutrophils, key immune cells involved in inflammatory processes.[1][3] Its development was primarily focused on inflammatory conditions such as ulcerative colitis.[4]

Ziritaxestat (GLPG1690), on the other hand, is a selective inhibitor of the enzyme autotaxin (ATX).[5] Autotaxin is a secreted lysophospholipase D that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[6] LPA is a bioactive signaling lipid that, through its receptors (LPARs), mediates a variety of cellular processes, including cell proliferation, migration, and survival.[6] Elevated levels of ATX and LPA are associated with fibrotic diseases, and ziritaxestat was investigated as a potential treatment for idiopathic pulmonary fibrosis (IPF) and systemic sclerosis.[5][6]



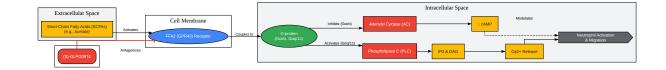
In Vitro Potency

The following table summarizes the in vitro potency of **(S)-GLPG0974** and ziritaxestat against their respective targets.

Compound	Target	Assay	IC50	Reference
(S)-GLPG0974	Free Fatty Acid Receptor 2 (FFA2/GPR43)	Inhibition of acetate-induced calcium mobilization in HEK293 cells	9 nM	[7]
Ziritaxestat (GLPG1690)	Autotaxin (ATX)	Enzymatic assay	131 nM	[7]

Signaling Pathways

The distinct mechanisms of action of **(S)-GLPG0974** and ziritaxestat are best understood by examining their respective signaling pathways.



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Caption: **(S)-GLPG0974** antagonizes the FFA2 receptor, blocking downstream signaling.





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Caption: Ziritaxestat inhibits autotaxin, reducing LPA production and signaling.

Pharmacokinetics

A summary of key pharmacokinetic parameters for both compounds in humans is presented below.

Parameter	(S)-GLPG0974	Ziritaxestat (GLPG1690)
Route of Administration	Oral	Oral
Bioavailability	Good and dose-proportional exposure up to 400 mg daily[3]	54%[8][9]
Metabolism	-	Primarily metabolized by CYP3A4[9]
Elimination	-	Majority of the dose recovered in feces (77%)[8][9]
Clinical Dose Range Studied	Single doses up to 250 mg; multiple daily doses up to 400 mg[3]	200 mg and 600 mg once daily in Phase 3[2][10]

Clinical Development and Outcomes



(S)-GLPG0974

(S)-GLPG0974 progressed to a Phase 2a proof-of-concept study in patients with mild to moderate ulcerative colitis.[4]

- Phase 1 Studies (NCT01496937, NCT01721980): In healthy volunteers, (S)-GLPG0974 was found to be safe and well-tolerated with single doses up to 250 mg and multiple daily doses up to 400 mg for 14 days.[3] It demonstrated good and dose-proportional plasma exposure and showed a substantial and sustained inhibition of acetate-stimulated neutrophil activation.
 [3]
- Phase 2a Study (NCT01829321): This study evaluated the safety and efficacy of 200 mg of (S)-GLPG0974 administered twice daily for 4 weeks in 45 patients with ulcerative colitis.[4] [11] While the drug was well-tolerated and safe, and biomarkers indicated a reduction in neutrophil activation and influx, there were no significant differences in clinical response, remission, or mucosal healing rates compared to placebo.[11]

Ziritaxestat (GLPG1690)

Ziritaxestat's clinical development was focused on idiopathic pulmonary fibrosis (IPF).

- Phase 1 Study (NCT02179502): In healthy male volunteers, single and multiple ascending
 doses of ziritaxestat were safe and well-tolerated, with a favorable pharmacokinetic profile. A
 dose-dependent decrease in LPA levels was observed, confirming target engagement.
- Phase 2a FLORA Study (NCT02738801): In 23 adults with IPF, a 600 mg daily dose of ziritaxestat for 12 weeks was generally safe and well-tolerated. The study suggested a potential to prevent lung function decline as measured by forced vital capacity (FVC).
- Phase 3 ISABELA 1 & 2 Studies (NCT03711162, NCT03733444): These two identically designed, large-scale trials evaluated the efficacy and safety of 200 mg and 600 mg of ziritaxestat daily in over 1,500 IPF patients.[2][10] The primary endpoint was the annual rate of decline in FVC at 52 weeks.[2][10] The trials were prematurely terminated based on the recommendation of an independent data and safety monitoring committee, which concluded that the benefit-risk profile of ziritaxestat no longer supported continuing the studies.[5] Ziritaxestat did not show a significant improvement in the rate of FVC decline compared to



placebo.[2][10] Furthermore, an increase in all-cause mortality was observed in the ziritaxestat arms compared to placebo in one of the trials.[2][10]

Experimental Protocols Neutrophil Activation Assay for (S)-GLPG0974

This pharmacodynamic assay was used to demonstrate target engagement of **(S)-GLPG0974** in clinical trials.[3]



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Caption: Workflow for the neutrophil activation assay.

Methodology:

- Whole blood samples are collected from subjects dosed with (S)-GLPG0974 or placebo.
- The blood is stimulated ex vivo with sodium acetate, an FFA2 agonist, to induce neutrophil activation.[3]
- The cells are then stained with a fluorescently labeled monoclonal antibody specific for the activated epitope of CD11b, a marker of neutrophil activation.[3]
- The expression of the activated CD11b epitope on the surface of neutrophils is quantified using flow cytometry.[3]
- Inhibition of CD11b expression in the presence of (S)-GLPG0974 indicates target engagement.[3]

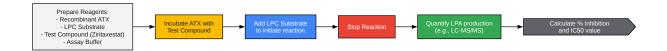
Autotaxin Inhibition Assay for Ziritaxestat

Target engagement for ziritaxestat was determined by measuring the plasma concentration of its product, lysophosphatidic acid (LPA), specifically LPA C18:2.[10] A general protocol for an in





vitro autotaxin enzymatic assay is described below.



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Caption: General workflow for an autotaxin inhibition assay.

Methodology:

- Recombinant human autotaxin is pre-incubated with varying concentrations of the test inhibitor (e.g., ziritaxestat) in an appropriate assay buffer.
- The enzymatic reaction is initiated by the addition of the substrate, lysophosphatidylcholine (LPC).
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
- The reaction is terminated, for example, by the addition of a strong acid or organic solvent.
- The amount of LPA produced is quantified using a suitable detection method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The percentage of inhibition at each inhibitor concentration is calculated relative to a control
 without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response
 curve.

Summary and Conclusion

(S)-GLPG0974 and ziritaxestat (GLPG1690) are two distinct small molecules targeting different pathways implicated in inflammation and fibrosis. **(S)-GLPG0974**, an FFA2 antagonist, showed promise in early clinical studies by effectively inhibiting neutrophil activation. However, in a Phase 2a trial for ulcerative colitis, this did not translate into significant clinical efficacy.



Ziritaxestat, an autotaxin inhibitor, was advanced to Phase 3 for the treatment of IPF based on a strong scientific rationale and encouraging Phase 2a data. Ultimately, the large-scale clinical trials failed to demonstrate efficacy and raised safety concerns, leading to the discontinuation of its development.

This comparative guide highlights the importance of robust preclinical and early clinical data to support the progression of drug candidates. While both **(S)-GLPG0974** and ziritaxestat demonstrated target engagement, their clinical outcomes underscore the complexity of translating modulation of a specific biological pathway into meaningful therapeutic benefit in complex human diseases. The detailed experimental data and methodologies provided herein serve as a valuable resource for researchers working on related targets and disease areas.

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